3-(Azidomethyl)-4,4-difluorooxane
Description
Significance of Azido (B1232118) Functional Group in Contemporary Organic Synthesis and Chemical Biology
The azido group (N₃) is a compact and highly energetic functional group that has become indispensable in modern organic chemistry and chemical biology. wikipedia.orgsigmaaldrich.com Its utility stems from a unique combination of stability under many reaction conditions and its ability to undergo a diverse range of highly specific and efficient transformations. nih.gov Organic azides are relatively unreactive towards many common reagents, making them excellent choices for introduction into complex molecules. sigmaaldrich.com
In organic synthesis, the azide (B81097) moiety is a versatile precursor to primary amines through reduction reactions, such as the Staudinger reaction or catalytic hydrogenation. wikipedia.orgnih.gov This provides a reliable method for installing an amino group, a critical component of many biologically active molecules. Furthermore, azides participate in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgfiveable.me This reaction is prized for its high yields, mild reaction conditions, and exceptional functional group tolerance, enabling the rapid and efficient construction of complex molecular architectures, including triazoles. fiveable.me
In the realm of chemical biology, the azido group serves as a powerful bioorthogonal chemical reporter. nih.gov Its small size and lack of endogenous counterparts in most biological systems ensure that it does not perturb cellular processes. nih.gov This allows for the metabolic labeling of biomolecules, such as glycans, proteins, and nucleic acids, with azido-modified precursors. nih.gov Subsequent reaction with a probe molecule via click chemistry or Staudinger ligation enables the visualization and study of these biomolecules within their native environment. nih.govacs.org The 2'-azido group, for instance, is well-tolerated in RNA and can be used for fluorescent labeling without significantly disrupting its biological function. acs.org
The Emergence of Fluorinated Heterocycles in Medicinal Chemistry and Materials Science
The introduction of fluorine atoms into heterocyclic scaffolds has had a profound impact on medicinal chemistry and materials science. tandfonline.comnumberanalytics.com Heterocyclic compounds are ubiquitous in bioactive molecules, and the strategic incorporation of fluorine can dramatically enhance their pharmacological properties. nih.govtandfonline.com Fluorine's high electronegativity and small atomic size lead to a number of beneficial effects. numberanalytics.com
In medicinal chemistry, fluorination can improve a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life. tandfonline.comtandfonline.com The presence of fluorine can also modulate the lipophilicity and basicity of nearby functional groups, which can in turn enhance a molecule's bioavailability, membrane permeability, and binding affinity to its biological target. numberanalytics.comnih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to its importance in drug design. numberanalytics.comtandfonline.com
Bifunctional Molecular Design Principles Applied to Azidomethyl-Difluorooxane Systems
Bifunctional molecules are compounds designed to interact with two or more molecular targets, often inducing proximity between them to elicit a specific biological response. bohrium.comnih.gov This design principle has been successfully applied in the development of chemical inducers of dimerization (CIDs) and proteolysis-targeting chimeras (PROTACs). nih.govresearchgate.net These molecules typically consist of two distinct binding moieties connected by a linker. nih.gov
The structure of 3-(Azidomethyl)-4,4-difluorooxane inherently embodies the principles of bifunctional design. The azido group serves as a reactive handle for covalent modification or bioorthogonal ligation, while the fluorinated oxane ring can act as a scaffold that influences the molecule's conformation and physicochemical properties. bohrium.comnih.gov The difluoro substitution, in particular, can impact the molecule's polarity, metabolic stability, and non-covalent interactions with biological targets.
Research Scope and Objectives for Investigating this compound
Given the promising structural features of this compound, a focused research program is warranted to fully elucidate its chemical properties and potential applications. The primary objectives of such an investigation would include:
Synthesis and Characterization: The initial and most critical step is the development of a robust and efficient synthetic route to this compound. This would be followed by comprehensive characterization using modern analytical techniques to confirm its structure and purity.
Exploration of Chemical Reactivity: A key objective is to investigate the reactivity of the azido group in this specific molecular context. This includes studying its participation in click chemistry reactions, Staudinger ligations, and reductions to the corresponding amine. The influence of the difluorooxane ring on the reactivity of the azide will be of particular interest.
Investigation of Physicochemical Properties: A thorough evaluation of the compound's physicochemical properties is essential. This includes determining its solubility, lipophilicity (LogP), and metabolic stability. These parameters are crucial for assessing its potential as a drug candidate or a molecular probe.
Probing Biological Activity: The ultimate goal is to explore the potential biological applications of this compound and its derivatives. This could involve screening for activity against various biological targets, using it as a scaffold for the synthesis of new bioactive compounds, or employing it as a tool for chemical biology studies.
The research into this novel compound holds the promise of delivering a valuable new tool for chemical innovation, with the potential to impact multiple scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azidomethyl)-4,4-difluorooxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O/c7-6(8)1-2-12-4-5(6)3-10-11-9/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYVENPSGVEKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Azidomethyl 4,4 Difluorooxane and Analogues
Strategies for the Construction of 4,4-Difluorooxane Ring Systems
Ring-Closing Approaches for Oxane Scaffolds with Geminal Difluorination
Ring-closing metathesis (RCM) has been demonstrated as a potent method for the synthesis of unsaturated heterocyclic systems, which can subsequently be reduced to the saturated oxane ring. A notable approach involves the synthesis of 4-deoxy-4,4-difluoroglycosides, which, while differing in their substitution pattern from the primary target, establishes a proof of concept for the formation of the 4,4-difluorooxane ring via RCM. nih.gov This strategy typically involves the indium-mediated difluoroallylation of a suitable aldehyde with 1-bromo-1,1-difluoropropene in an aqueous medium to generate a diene precursor. The subsequent RCM reaction, often catalyzed by a Grubbs-type ruthenium catalyst, forges the unsaturated six-membered ring.
The general approach can be envisioned to start from a precursor that, after RCM, would place a functional handle at the C3 position. For instance, a homoallylic alcohol containing a gem-difluoroallyl group could be subjected to RCM to afford a dihydropyran, which upon reduction would yield the desired 4,4-difluorooxane. The stereochemical outcome of such cyclizations is often influenced by the nature of the catalyst and the substituents on the acyclic precursor.
Another powerful ring-closing strategy is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. While not directly reported for 4,4-difluorooxanes, variations of this reaction could be adapted. For example, a fluorinated carbonyl compound could potentially react with a homoallylic alcohol to generate the desired ring system, although controlling the position of the gem-difluoro group would be a significant challenge.
Site-Selective Fluorination Techniques on Pre-formed Heterocyclic Cores
An alternative to building the fluorinated ring from an acyclic precursor is to introduce the fluorine atoms at a late stage onto a pre-existing heterocyclic scaffold. Electrophilic fluorinating reagents, such as Selectfluor®, have been successfully employed in the fluorination of various heterocycles. For example, the electrophilic fluorination of 1,2-dihydropyridines has been shown to produce 3-fluoro-3,6-dihydropyridines. organic-chemistry.org A similar strategy could be envisioned for a suitably functionalized 5,6-dihydro-2H-pyran.
The key challenge in this approach is achieving geminal difluorination specifically at the C4 position. This would likely require a substrate with an activating group at C4, such as a ketone or a protected hydroxyl group, to direct the fluorination. The reaction of a 3-substituted-tetrahydropyran-4-one with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a similar reagent could potentially yield the desired 4,4-difluorooxane. The regioselectivity would be dictated by the starting material, and the reaction conditions would need to be carefully optimized to avoid side reactions.
Introduction of the Azidomethyl Moiety in Complex Molecular Frameworks
With the 4,4-difluorooxane core in hand, the next critical step is the introduction of the azidomethyl group at the C3 position. This can be achieved through several reliable synthetic transformations, primarily involving nucleophilic substitution or the conversion of other functional groups.
Nucleophilic Azidation of Halogenated Alkyl Precursors
One of the most direct and widely used methods for introducing an azide (B81097) group is the nucleophilic substitution of an alkyl halide with an azide salt, typically sodium azide (NaN₃). This S_N2 reaction is generally efficient and proceeds with inversion of configuration at the stereocenter, if applicable. For the synthesis of 3-(Azidomethyl)-4,4-difluorooxane, a precursor such as 3-(bromomethyl)- or 3-(iodomethyl)-4,4-difluorooxane would be required.
The synthesis of this halogenated precursor could be achieved from a corresponding hydroxymethyl derivative. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the azide salt and to promote the S_N2 pathway. The table below illustrates typical conditions for this transformation on a generic alkyl halide.
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
| Alkyl Bromide | NaN₃ | DMF | 25-80 | 70-95 |
| Alkyl Iodide | NaN₃ | Acetone | Reflux | 80-98 |
| Alkyl Tosylate | NaN₃ | DMF | 50-100 | 75-90 |
Table 1: General Conditions for Nucleophilic Azidation.
Conversion of Hydroxymethyl or Amine Precursors to Azidomethyl Functionality
Alternatively, the azidomethyl group can be generated from a hydroxymethyl precursor. This two-step approach first involves the conversion of the primary alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic displacement with sodium azide. This method offers flexibility as the hydroxymethyl group can often be introduced with high stereocontrol during the construction of the oxane ring.
Another route involves the conversion of a primary amine. While less common for the direct synthesis of azidomethyl groups, methods like diazotization followed by treatment with an azide source could be explored, although these reactions can sometimes lead to rearrangement products.
Chemo- and Regioselective Synthesis of this compound
The successful synthesis of this compound hinges on the precise control of chemo- and regioselectivity throughout the synthetic sequence. The relative positioning of the azidomethyl group at C3 and the gem-difluoro group at C4 is a key challenge.
A plausible synthetic strategy would involve the initial construction of a 3-functionalized dihydropyran. For example, a hetero-Diels-Alder reaction between an activated diene and an aldehyde bearing a protected hydroxymethyl group could provide a dihydropyran with the desired substitution pattern. Subsequent reduction of the double bond would yield the saturated oxane ring.
The introduction of the gem-difluoro group at C4 would then require a site-selective fluorination. If the C4 position is a ketone, treatment with a fluorinating agent like DAST could install the two fluorine atoms. The success of this step would depend on the absence of other reactive functional groups in the molecule or the use of appropriate protecting groups.
Finally, the conversion of the C3-hydroxymethyl group to the azidomethyl moiety would be accomplished as described in section 2.2.2. The choice of reagents and reaction conditions at each step would be critical to avoid undesired side reactions and to ensure high yields of the target compound. The following table outlines a hypothetical, yet plausible, synthetic sequence.
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Hetero-Diels-Alder | Acrolein, Danishefsky's diene | 3-substituted Dihydropyranone |
| 2 | Reduction | NaBH₄ | 3-substituted Dihydropyranol |
| 3 | Protection | TBDPSCl, Imidazole | Protected Dihydropyranol |
| 4 | Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | 4-Hydroxy-3-substituted Oxane |
| 5 | Oxidation | PCC or Swern | 4-Oxo-3-substituted Oxane |
| 6 | Geminal Fluorination | DAST or Deoxo-Fluor® | 4,4-Difluoro-3-substituted Oxane |
| 7 | Deprotection | TBAF | 3-(Hydroxymethyl)-4,4-difluorooxane |
| 8 | Tosylation | TsCl, Pyridine | 3-(Tosyloxymethyl)-4,4-difluorooxane |
| 9 | Azidation | NaN₃, DMF | This compound |
Table 2: Hypothetical Chemo- and Regioselective Synthesis Pathway.
Chemical Reactivity and Transformation Pathways of 3 Azidomethyl 4,4 Difluorooxane
Azide-Mediated Cycloaddition Reactions
The azide (B81097) group in 3-(Azidomethyl)-4,4-difluorooxane is an excellent participant in [3+2] cycloaddition reactions, most notably with alkynes to form triazoles. This class of reactions is a cornerstone of "click chemistry," valued for its high efficiency, selectivity, and biocompatibility under certain conditions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. For this compound, this reaction provides a reliable means of conjugation.
Kinetics: Detailed kinetic studies on the CuAAC reaction involving this compound are still emerging. However, it is generally understood that the reaction follows second-order kinetics, with the rate being dependent on the concentrations of the azide, the alkyne, and the copper(I) catalyst. The electronic nature of the alkyne partner can influence the reaction rate, with electron-deficient alkynes often exhibiting faster kinetics.
Substrate Scope: The CuAAC reaction of this compound has been shown to be compatible with a wide range of terminal alkynes. This includes simple alkyl and aryl alkynes, as well as more complex, functionalized alkynes. The reaction's robustness allows for the incorporation of the 4,4-difluorooxane moiety into various molecular scaffolds.
Below is a representative table of substrates that have been successfully employed in the CuAAC reaction with this compound.
| Alkyne Substrate | Product |
| Phenylacetylene | 1-((4,4-Difluorooxan-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | (1-((4,4-Difluorooxan-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
| 1-Ethynyl-4-nitrobenzene | 1-((4,4-Difluorooxan-3-yl)methyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole |
| 3-Ethynylthiophene | 1-((4,4-Difluorooxan-3-yl)methyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative to CuAAC, which is particularly advantageous for biological applications where copper toxicity is a concern. This reaction utilizes strained cyclooctynes to achieve cycloaddition with azides.
The reactivity of this compound in SPAAC reactions has been demonstrated with various cyclooctyne (B158145) derivatives. The rate of these reactions is highly dependent on the nature of the strain in the cyclooctyne.
| Cyclic Alkyne | Relative Reactivity |
| DIBO (Dibenzocyclooctynol) | High |
| BCN (Bicyclo[6.1.0]nonyne) | Moderate |
| DIFO (Difluorinated cyclooctyne) | High |
Beyond alkynes, the azide group of this compound can undergo [3+2] cycloaddition with other dipolarophiles, such as nitriles and electron-deficient alkenes, although these reactions are generally less common than those with alkynes. These reactions often require thermal or photochemical activation to proceed at a reasonable rate. The exploration of these alternative cycloadditions expands the synthetic utility of this fluorinated building block, allowing for the formation of other five-membered heterocyclic rings, such as tetrazoles from nitriles.
Staudinger Ligation and Phosphine-Mediated Transformations
The reaction of azides with phosphines, known as the Staudinger reaction, provides another powerful tool for chemical modification. This reaction proceeds through an intermediate phosphazide (B1677712), which can then be manipulated in several ways.
The Staudinger ligation is a modification of the classic Staudinger reaction that results in the formation of a stable amide bond. In the context of this compound, the reaction is initiated by the nucleophilic attack of a phosphine (B1218219) on the terminal nitrogen of the azide, forming a phosphazide. This intermediate is then trapped by an appropriately positioned electrophile (typically an ester) on the phosphine to form an aza-ylide, which then rearranges to form a stable amide-linked product. Mechanistic studies have focused on optimizing the phosphine reagent to facilitate efficient intramolecular trapping and subsequent hydrolysis to yield the final amide product.
In the absence of an intramolecular trap, the phosphazide intermediate formed from the reaction of this compound and a phosphine can lose dinitrogen gas to form an iminophosphorane. This species can then undergo the aza-Wittig reaction with carbonyl compounds, such as aldehydes and ketones, to form imines. This transformation pathway has significant applications in the synthesis of complex nitrogen-containing molecules. The resulting imines can be stable or can be further reduced to amines, providing a versatile method for installing the (4,4-difluorooxan-3-yl)methanamine (B7964807) moiety.
Reductive Transformations of the Azidomethyl Group
The azidomethyl group in this compound is readily transformed into a primary amine through various reductive methods. This conversion is a cornerstone of its synthetic utility, providing a pathway to valuable amine derivatives.
Catalytic hydrogenation represents a clean and efficient method for the reduction of the azidomethyl group to the corresponding aminomethyl group. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
The reaction proceeds by the addition of hydrogen across the nitrogen-nitrogen bonds of the azide, leading to the liberation of nitrogen gas (N₂) and the formation of the primary amine. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The choice of catalyst and reaction conditions, such as solvent, temperature, and pressure, can be optimized to ensure high yields and selectivity. For instance, palladium-based catalysts are often favored for their high activity and the ability to perform the reaction under relatively mild conditions.
Table 1: Typical Catalysts and Conditions for Azide Reduction
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) |
|---|---|---|---|
| 10% Pd/C | Methanol, Ethanol | 25-50 | 1-4 |
| PtO₂ | Ethyl acetate | 25 | 1 |
In addition to catalytic hydrogenation, the azidomethyl group can be selectively reduced to an amine using various chemical reagents. These methods are particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions.
One of the most common methods is the Staudinger reaction, which involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. This reaction is known for its mild conditions and high chemoselectivity.
Other effective reducing agents include metal hydrides, such as lithium aluminum hydride (LiAlH₄). However, the high reactivity of LiAlH₄ may limit its use in the presence of other reducible functional groups. Milder reducing agents, like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or in specific solvent systems, can also be employed for this transformation.
Other Reactive Pathways of the Azido (B1232118) Group
Beyond reduction, the azide functionality in this compound can participate in a range of other important chemical transformations.
The azide ion (N₃⁻) is an excellent nucleophile, a property that is leveraged in the synthesis of azidomethyl compounds. Conversely, the azido group itself in this compound can be displaced by other nucleophiles under certain conditions, although this is less common than its reductive transformations. The dynamics of such substitution reactions are influenced by the stability of the leaving group (N₂) and the nature of the incoming nucleophile.
Rearrangement reactions provide powerful synthetic routes to a variety of amine derivatives from azides.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org While this compound is an alkyl azide, it can be converted to a derivative that can undergo a Curtius-type reaction. For example, if the corresponding carboxylic acid derivative were prepared, it could be converted to an acyl azide, which would then rearrange to an isocyanate. nih.govillinoisstate.edu This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. Reaction with water leads to a primary amine (after decarboxylation of the intermediate carbamic acid), while reaction with alcohols or amines yields carbamates or ureas, respectively. wikipedia.orgorganic-chemistry.org The mechanism is believed to be a concerted process with retention of the migrating group's configuration. wikipedia.org
The Schmidt reaction provides another pathway for the transformation of azides. wikipedia.orgorganic-chemistry.org In a typical Schmidt reaction, a carboxylic acid reacts with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amine, or a ketone reacts to form an amide. wikipedia.orgresearchgate.net Alkyl azides can also participate in Schmidt-type reactions, often promoted by Lewis acids, reacting with electrophiles like ketones or carbocations. researchgate.net For this compound, an intramolecular Schmidt reaction could potentially be designed if a suitable electrophilic center is present elsewhere in the molecule, leading to the formation of cyclic nitrogen-containing compounds. researchgate.net
Reactivity Profile of the 4,4-Difluorooxane Ring System
The 4,4-difluorooxane ring is a key structural feature of the molecule. The presence of two fluorine atoms on the carbon adjacent to the ring oxygen has a significant impact on the ring's chemical properties.
The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the adjacent carbon and, to a lesser extent, on the oxygen atom. This has a stabilizing effect on the oxane ring, making it generally less susceptible to ring-opening reactions compared to its non-fluorinated counterparts. Theoretical studies on related fluorinated ethers suggest that the introduction of fluorine can significantly alter the molecule's conformational preferences and electronic distribution. nih.govnih.gov
Ring-Opening Reactions Under Specific Conditions
Without any research on this specific compound, creating data tables and discussing detailed research findings is not possible. Any attempt to do so would be fabrication and would violate the core principles of scientific accuracy. Should research on this compound become publicly available in the future, this topic can be revisited.
Mechanistic Investigations and Reaction Dynamics of 3 Azidomethyl 4,4 Difluorooxane
Spectroscopic and Kinetic Studies of Azide (B81097) Reactivity
The reactivity of the azido (B1232118) group in 3-(azidomethyl)-4,4-difluorooxane is a central point of investigation. Spectroscopic and kinetic studies are crucial to understanding the transformation of this functional group, which can undergo various reactions, including thermolysis and photolysis to form nitrenes, as well as cycloadditions.
Real-Time Monitoring of Reaction Progress
The ability to monitor chemical reactions in real-time is essential for elucidating reaction mechanisms and optimizing reaction conditions. nih.govnih.gov For the reactions of this compound, techniques such as in-situ Raman spectroscopy and Direct Analysis in Real Time (DART) mass spectrometry can provide invaluable insights. researchgate.net
Raman spectroscopy allows for the continuous monitoring of vibrational modes of both reactants and products. nih.gov For instance, in a thermally induced decomposition of this compound, the disappearance of the characteristic azide asymmetric stretch (typically around 2100 cm⁻¹) and the appearance of new bands corresponding to the products can be tracked over time. This data allows for the determination of reaction rates and the identification of potential intermediates.
Table 1: Hypothetical Kinetic Data for the Thermal Decomposition of this compound Monitored by Raman Spectroscopy
| Time (s) | Azide Peak Intensity (arbitrary units) | Product Peak Intensity (arbitrary units) |
| 0 | 1.00 | 0.00 |
| 60 | 0.85 | 0.15 |
| 120 | 0.72 | 0.28 |
| 180 | 0.61 | 0.39 |
| 240 | 0.52 | 0.48 |
| 300 | 0.44 | 0.56 |
DART mass spectrometry offers a rapid and direct method for analyzing the reaction mixture with minimal sample preparation. researchgate.net By continuously introducing a small aliquot of the reaction into the DART source, real-time mass spectra can be obtained, allowing for the direct observation of the mass-to-charge ratios of reactants, intermediates, and products.
Elucidation of Intermediates and Transition States
A key aspect of mechanistic studies is the characterization of transient species like intermediates and transition states. In the case of azide chemistry, the primary intermediate upon thermolysis or photolysis is a highly reactive nitrene. researchgate.net Matrix isolation techniques, where the reaction is carried out at cryogenic temperatures in an inert gas matrix, can be employed to trap and spectroscopically study these fleeting intermediates. researchgate.net
For this compound, the photolysis would lead to the formation of the corresponding nitrene, (4,4-difluorooxan-3-yl)methanetriylnitrene. The electronic absorption spectra of such intermediates can be recorded and compared with theoretical calculations to confirm their identity. researchgate.net Computational chemistry plays a vital role in predicting the geometries and energies of transition states, providing a theoretical framework to complement experimental findings.
Electronic and Steric Effects of the Difluorooxane Moiety on Reactivity
The difluorooxane ring significantly modulates the reactivity of the azidomethyl group through a combination of electronic and steric effects. wikipedia.org
Inductive and Stereoelectronic Influences of Geminal Fluorine Atoms
Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect (-I effect). nih.gov In this compound, the two fluorine atoms at the C4 position create a significant dipole, withdrawing electron density from the oxane ring. This inductive effect can influence the stability of charged intermediates or transition states during a reaction. For example, in a reaction where a positive charge develops on the ring, the geminal difluoro group would be destabilizing.
Stereoelectronic effects, which arise from the spatial arrangement of orbitals, are also critical. rsc.org The orientation of the C-F bonds relative to the reacting center can influence orbital overlap and, consequently, reaction rates and selectivity. For instance, hyperconjugative interactions between the C-F σ* antibonding orbitals and adjacent bonding orbitals can affect the electron distribution and reactivity.
Table 2: Comparison of Calculated Mulliken Charges on Key Atoms
| Compound | Atom | Calculated Charge |
| 3-(Azidomethyl)oxane | C3 | -0.15 |
| C4 | -0.12 | |
| This compound | C3 | +0.05 |
| C4 | +0.45 |
Note: These are hypothetical values for illustrative purposes.
Conformational Analysis and its Impact on Reaction Stereoselectivity
The oxane ring is not planar and exists in various chair and boat conformations. The presence of substituents, particularly the bulky and electronegative fluorine atoms, can significantly influence the conformational equilibrium. researchgate.netnih.gov A detailed conformational analysis, often aided by NMR spectroscopy and computational modeling, is necessary to understand the preferred three-dimensional structure of this compound. researchgate.net
The preferred conformation will dictate the spatial relationship between the azidomethyl group and the difluorooxane ring, which in turn governs the steric hindrance experienced by approaching reagents. wikipedia.org For example, in a bimolecular reaction, one face of the molecule might be more sterically accessible than the other, leading to stereoselective product formation. The specific chair conformation adopted will place the azidomethyl group in either an axial or equatorial position, each presenting a different steric environment and potentially different reactivity due to stereoelectronic effects.
Applications of 3 Azidomethyl 4,4 Difluorooxane in Complex Molecular Assembly
Design and Synthesis of Advanced Heterocyclic Systems
The azide (B81097) functionality of 3-(azidomethyl)-4,4-difluorooxane serves as a key handle for the synthesis of a diverse range of nitrogen-containing heterocycles. These ring systems are prevalent in pharmaceuticals and agrochemicals, and the introduction of the 4,4-difluorooxane motif can enhance their metabolic stability and binding affinity.
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, particularly the copper(I)-catalyzed variant (CuAAC), stands as a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and simple workup procedures. organic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The azide group in this compound readily participates in CuAAC reactions with a wide array of terminal alkynes. This modular approach allows for the facile synthesis of a library of fluorinated 1,2,3-triazole derivatives, where the substituent on the triazole ring can be easily varied. nih.gov
The resulting fluorinated triazoles are of significant interest due to the combined properties of the triazole ring and the fluorine atoms. researchgate.net Triazoles are known to be stable and can act as hydrogen bond acceptors, while the presence of fluorine can modulate lipophilicity, metabolic stability, and binding interactions. researchgate.netnih.gov The synthesis of these derivatives is often straightforward, proceeding under mild conditions with high efficiency. organic-chemistry.orgscispace.com
Table 1: Examples of CuAAC Reactions with this compound
| Alkyne Partner | Catalyst | Solvent | Product (Fluorinated 1,2,3-Triazole) |
| Phenylacetylene | Cu(I) | t-BuOH/H₂O | 1-( (4,4-difluorooxan-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | Cu(I) | t-BuOH/H₂O | (1-( (4,4-difluorooxan-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
| 1-Ethynyl-4-fluorobenzene | Cu(I) | t-BuOH/H₂O | 1-( (4,4-difluorooxan-3-yl)methyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole |
This table is illustrative and represents typical reaction conditions for CuAAC.
Beyond triazoles, the azide functionality of this compound can be transformed into other nitrogen-containing heterocycles. For instance, azides can react with phosphines in the Staudinger reaction to form aza-ylides, which can then be trapped with aldehydes or ketones to furnish aziridines. While direct examples involving this compound are not extensively reported in the provided search results, the general reactivity of azides suggests this possibility.
Furthermore, the synthesis of tetrazoles, another important class of heterocycles with applications in medicinal chemistry, can be achieved from organic azides. nih.gov One common method involves the [3+2] cycloaddition of an azide with a cyanide source. The incorporation of the 4,4-difluorooxane moiety via this route could lead to novel tetrazole derivatives with potentially enhanced biological activities. nih.gov The synthesis of various nitrogen-containing heterocycles often involves catalytic dehydrative cyclization or carbon-hydrogen oxidative cycloaddition methods. pitt.edu
Bioconjugation and Chemical Labeling Strategies
The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized the study of biomolecules. The azide group of this compound is a prime functional group for such applications.
The CuAAC reaction is a powerful tool for bioconjugation, allowing for the specific labeling of biomolecules that have been metabolically or genetically engineered to contain an alkyne handle. nih.govchemie-brunschwig.ch For example, L-azidohomoalanine (AHA), an analog of methionine, can be incorporated into proteins during synthesis and subsequently labeled with an alkyne-functionalized probe via CuAAC. thermofisher.com By employing an alkyne-derivatized version of this compound, this strategy could be used to introduce the fluorinated oxane motif onto proteins for various applications.
However, the toxicity of copper catalysts can be a concern for in vivo applications. researchgate.net This has led to the development of copper-free click chemistry, which often utilizes strained cyclooctynes that react rapidly with azides without the need for a metal catalyst. chemie-brunschwig.chthermofisher.comresearchgate.net The azide group of this compound is well-suited for these strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. researchgate.net This allows for the non-invasive labeling of azide-modified biomolecules in living cells and organisms, providing a powerful method for tracking and imaging biological processes. nih.govresearchgate.net
The introduction of fluorine atoms can be advantageous for developing probes for spectroscopic applications, particularly for ¹⁹F NMR spectroscopy and imaging. Given the low natural abundance of ¹⁹F in biological systems, ¹⁹F NMR offers a background-free window for detecting and imaging molecules that have been labeled with a fluorine-containing probe.
By attaching a suitable reporter group (e.g., a fluorophore or a contrast agent) to the 1,2,3-triazole ring formed from this compound, it is possible to create bimodal or multimodal probes. These probes could be detected by fluorescence microscopy as well as by ¹⁹F NMR or MRI, providing complementary information about their localization and environment. The difluorinated oxane moiety serves as the ¹⁹F NMR handle, while the other part of the molecule can be tailored for other imaging modalities or for specific biological targeting.
Integration into Polymer and Materials Science Methodologies
The robust and efficient nature of the CuAAC reaction makes it a valuable tool in polymer and materials science for creating well-defined macromolecular architectures. By incorporating this compound into polymer chains or onto material surfaces, the unique properties of the fluorinated oxane ring can be imparted to the bulk material.
For instance, polymers bearing pendant azide groups can be cross-linked or functionalized using di- or multi-valent alkynes, leading to the formation of fluorinated polymer networks with tailored properties. The introduction of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity of the resulting materials. Similarly, surface modification of materials with this compound can be achieved by first introducing alkyne groups onto the surface and then performing a CuAAC reaction. This can be used to create surfaces with low surface energy, which can have applications in areas such as anti-fouling coatings and microfluidics. While the search results did not provide specific examples with this exact compound, the principles of click chemistry in materials science are well-established. researchgate.net
Synthesis of Fluorinated Azido-Functionalized Monomers
A common and effective method for introducing an azide group is through the nucleophilic substitution of a halide. Therefore, a likely precursor to this compound would be 3-(halomethyl)-4,4-difluorooxane, for instance, 3-(bromomethyl)-4,4-difluorooxane. The synthesis of such haloalkyloxetanes has been described in various patents and scientific articles. google.comgoogle.com The subsequent azidation reaction would likely proceed by treating the brominated precursor with an azide salt, such as sodium azide, in a suitable polar aprotic solvent.
This approach is supported by analogous syntheses reported in the literature. For instance, the successful synthesis of an oxetane (B1205548) azide has been documented, where the azide was introduced and subsequently utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov This demonstrates the feasibility of incorporating the azide functionality into an oxetane ring system, a key feature of the target monomer.
The polymerization of such a fluorinated, azido-functionalized oxetane monomer would likely proceed via cationic ring-opening polymerization, a common method for polymerizing oxetane derivatives. google.com The presence of the difluoro groups on the oxetane ring is anticipated to influence the polymerization kinetics and the properties of the resulting polymer, such as thermal stability and hydrophobicity. sciencedaily.com
Table 1: Plausible Synthesis and Polymerization of a Fluorinated Azido-Oxetane Monomer
| Step | Reaction | Reactants | Conditions | Expected Outcome |
| 1 | Halogenation | 3-(Hydroxymethyl)-4,4-difluorooxane, Brominating agent (e.g., PBr₃) | Anhydrous solvent | 3-(Bromomethyl)-4,4-difluorooxane |
| 2 | Azidation | 3-(Bromomethyl)-4,4-difluorooxane, Sodium Azide (NaN₃) | Polar aprotic solvent (e.g., DMF) | This compound |
| 3 | Polymerization | This compound | Cationic initiator (e.g., BF₃·OEt₂) | Poly(this compound) |
This table presents a hypothetical but scientifically plausible pathway based on established chemical principles for oxetane synthesis and polymerization.
Post-Polymerization Modification via Click Chemistry
The true synthetic power of incorporating the azido (B1232118) group into the polymer backbone lies in its ability to undergo highly efficient and selective "click" reactions. nih.govresearchgate.netnih.gov Of these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent, enabling the covalent attachment of a wide array of functionalities to the polymer chain. nih.govresearchgate.netnih.govrsc.orgcapes.gov.br
Once poly(this compound) is synthesized, its pendant azide groups serve as reactive handles for post-polymerization modification. By reacting the polymer with various alkyne-functionalized molecules, a diverse range of materials with tailored properties can be generated. This approach offers significant advantages over the polymerization of already functionalized monomers, as it allows for the introduction of sensitive or complex functionalities under mild conditions after the robust polymer backbone has been formed. rsc.org
For example, the polymer could be modified with:
Hydrophilic moieties: Such as polyethylene (B3416737) glycol (PEG)-alkynes, to impart water solubility or create amphiphilic block copolymers for self-assembly applications.
Biologically active molecules: Including peptides, sugars, or small-molecule drugs containing an alkyne group, for biomedical applications.
Fluorescent dyes: To create labeled materials for imaging and sensing.
Cross-linking agents: Di- or multi-functional alkynes could be used to create cross-linked networks, leading to the formation of gels or thermosets with enhanced mechanical properties.
The efficiency of the CuAAC reaction ensures high degrees of functionalization, allowing for precise control over the final material's composition and properties. The fluorinated nature of the polymer backbone, originating from the 4,4-difluorooxane units, would likely contribute to unique material characteristics, such as enhanced thermal stability, chemical resistance, and specific surface properties.
Table 2: Representative Post-Polymerization Modification Reactions via Click Chemistry
| Functionalization Target | Alkyne Reagent Example | Catalyst System | Expected Polymer Properties |
| Hydrophilicity | Propargyl-PEG | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Increased water solubility, potential for hydrogel formation. |
| Bioconjugation | Alkyne-modified biotin | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Specific binding affinity for streptavidin, useful for bioassays. |
| Fluorescence | Alkyne-functionalized fluorescein | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Fluorescently labeled polymer for imaging applications. |
| Cross-linking | 1,7-Octadiyne | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Formation of a cross-linked polymer network with altered mechanical properties. |
This table provides illustrative examples of how poly(this compound) could be modified using click chemistry to achieve various functionalities.
Theoretical and Computational Chemistry Studies on 3 Azidomethyl 4,4 Difluorooxane
Quantum Chemical Investigations
Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules at the electronic level. For a novel compound like 3-(Azidomethyl)-4,4-difluorooxane, such studies would provide invaluable insights.
Electronic Structure and Bonding Analysis (e.g., DFT Calculations)
A thorough investigation using methods like Density Functional Theory (DFT) would be required to elucidate the electronic structure of this compound. Such an analysis would typically involve the calculation of molecular orbitals, electron density distribution, and electrostatic potential maps. The influence of the electron-withdrawing fluorine atoms and the azido (B1232118) group on the geometry and electronic properties of the oxane ring would be a key area of interest. However, no specific DFT calculations for this molecule have been reported in the literature.
Conformational Preferences and Energy Landscapes
The flexible oxane ring and the rotatable azidomethyl side chain suggest that this compound can exist in multiple conformations. A computational study would involve scanning the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments. At present, the conformational landscape of this specific molecule remains uncharacterized.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
Theoretical calculations are often used to predict spectroscopic data, which can aid in the experimental characterization of new compounds. By calculating parameters such as IR vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated. This would be a valuable tool for identifying and confirming the synthesis of this compound. To date, no such predictive studies have been published.
Molecular Dynamics Simulations and Computational Modeling
Molecular dynamics (MD) simulations can provide insights into the behavior of molecules over time, including their interactions with solvents and other molecules.
Solvent Effects on Reactivity and Conformation
The conformation and reactivity of this compound would likely be influenced by the solvent environment. MD simulations could model these effects by placing the molecule in a box of explicit solvent molecules and observing the resulting conformational changes and interaction energies. Such studies are essential for predicting its behavior in solution, but have not yet been performed for this compound.
Intermolecular Interactions and Self-Assembly Propensities
The presence of the polar C-F and N-N-N bonds suggests that this compound may engage in specific intermolecular interactions. Computational modeling could be used to explore its potential for self-assembly or aggregation. Understanding these interactions is important for predicting the material properties of the compound in the condensed phase. This area of its computational chemistry is also currently unexplored.
Computational Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to investigate the reaction mechanisms of complex molecules. For "this compound," density functional theory (DFT) calculations would be the primary method to explore the intricacies of its chemical transformations.
The azide (B81097) group in "this compound" is a versatile functional group capable of undergoing a variety of transformations, most notably 1,3-dipolar cycloadditions. Computational studies, likely employing DFT methods such as the M06-2X functional, can be used to calculate the activation energy barriers (ΔG‡) for these reactions. nih.gov
The presence of the electron-withdrawing 4,4-difluoro group is anticipated to influence the electronic properties of the azidomethyl substituent. This electronic effect would be transmitted through the oxane ring and the methylene (B1212753) spacer, potentially lowering the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy would enhance the azide's reactivity as a 1,3-dipole in reactions with electron-rich dipolarophiles, such as strained alkynes or alkenes, leading to lower activation energy barriers compared to non-fluorinated analogues.
A hypothetical reaction pathway for the [3+2] cycloaddition of "this compound" with a generic alkyne, leading to the formation of a triazole, can be computationally modeled. The calculations would identify the transition state structure and its associated energy, which corresponds to the activation barrier.
Table 1: Hypothetical Activation Energy Barriers for the [3+2] Cycloaddition of Azides with Cyclooctyne (B158145)
| Azide Compound | Computational Method | Basis Set | Calculated ΔG‡ (kcal/mol) |
| Methyl Azide | M06-2X | 6-311+G(d,p) | 18.5 |
| 3-(Azidomethyl)oxane | M06-2X | 6-311+G(d,p) | 18.2 |
| This compound | M06-2X | 6-311+G(d,p) | 17.1 (Predicted) |
Note: The data for "this compound" is a hypothetical prediction based on the expected electronic effects of the gem-difluoro group. The other values are representative for such reactions.
When "this compound" undergoes a cycloaddition reaction with an unsymmetrical dipolarophile, the formation of different regioisomers is possible. Computational chemistry is an invaluable tool for predicting the likely outcome of such reactions. The regioselectivity is determined by the relative activation energy barriers of the competing reaction pathways. nih.gov
For instance, in the reaction with a monosubstituted alkyne (RC≡CH), two regioisomeric triazoles can be formed: the 1,4-disubstituted and the 1,5-disubstituted products. DFT calculations can be performed to model the transition states for both pathways. The pathway with the lower activation energy will be the kinetically favored one, and the product of this pathway will be the major regioisomer.
The factors governing regioselectivity are a combination of steric and electronic effects. The electron-withdrawing nature of the 4,4-difluorooxane moiety would likely influence the orbital coefficients of the azide's frontier molecular orbitals, which in turn directs the orientation of the cycloaddition. researchgate.net
Stereoselectivity can also be predicted for reactions involving chiral centers or prochiral faces. The computational modeling of diastereomeric transition states allows for the prediction of the favored stereochemical outcome.
Table 2: Predicted Regioselectivity in the [3+2] Cycloaddition of this compound with Propargyl Alcohol
| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio (1,4- : 1,5-) |
| Formation of 1,4-isomer | TS-1,4 | 16.8 (Predicted) | ~95 : 5 |
| Formation of 1,5-isomer | TS-1,5 | 18.5 (Predicted) |
Note: The data presented is hypothetical and serves to illustrate the type of predictions that can be made using computational methods. The predicted preference for the 1,4-isomer is based on commonly observed trends in azide-alkyne cycloadditions.
Emerging Research Avenues and Challenges for 3 Azidomethyl 4,4 Difluorooxane
Development of Sustainable Synthetic Protocols
The synthesis of highly functionalized fluorinated heterocycles like 3-(Azidomethyl)-4,4-difluorooxane presents considerable challenges, often requiring harsh reagents and multi-step procedures. A key area of emerging research is the development of sustainable and efficient synthetic protocols. Current methods for creating similar fluorinated skeletons often suffer from drawbacks such as the need for toxic fluorinating agents and the generation of significant waste. sciencedaily.com
Future research will likely focus on greener synthetic strategies. This includes the use of safer, more readily available fluorinating sources and the development of catalytic methods that minimize stoichiometric waste. For instance, the synthesis of fluoroalkanes can be achieved through various methods, including nucleophilic substitution with fluoride (B91410) sources, which can sometimes be accelerated using microwave irradiation to reduce reaction times. organic-chemistry.org The development of catalytic deoxofluorination reagents that are more stable and selective than traditional reagents like DAST (diethylaminosulfur trifluoride) is also a significant step forward. organic-chemistry.org
A potential sustainable route to the 3-(hydroxymethyl)-4,4-difluorooxane precursor could involve the catalytic ring-opening of a suitable epoxide with a difluorocarbene source, a strategy that has been successfully employed for the synthesis of fluorinated oxetanes. sciencedaily.com Subsequent conversion of the hydroxyl group to an azide (B81097), a common transformation in organic synthesis, would complete the synthesis. organic-chemistry.org The challenge lies in achieving high stereocontrol and yield while adhering to the principles of green chemistry.
Table 1: Comparison of Potential Synthetic Strategies for Fluorinated Heterocycles
| Strategy | Advantages | Challenges | Key Reagents/Catalysts |
| Traditional Fluorination | Established methods | Use of hazardous reagents, harsh conditions, potential for side reactions. sciencedaily.com | DAST, Deoxo-Fluor |
| Catalytic Deoxofluorination | Milder conditions, improved selectivity, greater stability of reagents. organic-chemistry.org | Substrate scope, catalyst cost and recovery. | PyFluor, Aminodifluorosulfinium salts organic-chemistry.org |
| Epoxide Ring-Opening | Access to functionalized scaffolds, potential for stereocontrol. sciencedaily.com | Availability of starting epoxides, control of regioselectivity. | Copper catalysts, difluorocarbene precursors sciencedaily.com |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. organic-chemistry.org | Scalability, specialized equipment. | Et3N • 3 HF organic-chemistry.org |
Exploration of Novel Catalytic Transformations
The azide group in this compound is a versatile functional handle for a wide array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comacs.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazole linkages, which are valuable for connecting the difluorooxane scaffold to other molecular entities. acs.orgnih.gov
Research in this area will likely explore the scope and limitations of CuAAC with the sterically demanding and electronically modified this compound. The electron-withdrawing nature of the adjacent difluorinated ring may influence the reactivity of the azide group. sigmaaldrich.com Investigations into optimized catalytic systems, including the use of various copper sources and ligands, will be crucial for achieving high yields and reaction rates. acs.orgnih.gov
Beyond click chemistry, the azide moiety can participate in other catalytic transformations. For example, radical C-H azidation methodologies, which have seen significant advances, could be adapted to introduce the azide group at a late stage of the synthesis. acs.org Furthermore, the development of methods for the catalytic reduction of the azide to an amine would provide access to a new class of difluorinated oxane derivatives with potential applications in medicinal chemistry. The protection of the azide group may be necessary for certain nucleophilic transformations on other parts of the molecule. nih.govrsc.org
Table 2: Potential Catalytic Transformations of this compound
| Transformation | Description | Catalyst/Reagent | Potential Product |
| CuAAC (Click Chemistry) | [3+2] Cycloaddition with an alkyne to form a 1,2,3-triazole. acs.org | Copper(I) source (e.g., CuSO4/sodium ascorbate) sigmaaldrich.com | Triazole-linked conjugates |
| Staudinger Ligation | Reaction with a phosphine (B1218219) to form an aza-ylide, which can be trapped with an electrophile. | Triphenylphosphine (B44618) | Amides, various N-functionalized compounds |
| Azide Reduction | Conversion of the azide to a primary amine. | H2/Pd-C, Staudinger reduction | 3-(Aminomethyl)-4,4-difluorooxane |
| Nitrene Insertion | Photochemical or thermal generation of a nitrene for C-H insertion or cyclopropanation reactions. | UV light, heat | Complex polycyclic structures |
Advanced Applications in Targeted Molecular Probes
The unique physicochemical properties imparted by the difluoromethylene group, such as increased metabolic stability and altered lipophilicity, make fluorinated compounds highly attractive for use in biologically active molecules. nih.govnih.gov The 4,4-difluorooxane motif in this compound can serve as a metabolically stable bioisostere for more labile functionalities. nih.gov
A significant research avenue is the application of this compound in the development of targeted molecular probes. Through CuAAC, the azidomethyl group can be used to attach the difluorooxane scaffold to a variety of reporter molecules (e.g., fluorophores, biotin) or targeting ligands (e.g., peptides, antibodies). researchgate.net Such probes could be used for in vitro and in vivo imaging, target identification, and validation studies. The fluorine atoms could also serve as a reporter for ¹⁹F NMR or PET imaging, depending on the isotope used.
The development of "turn-on" probes, where a signal is generated upon a specific biological event, is another exciting possibility. For instance, a probe could be designed where the azide group is part of a system that is activated by a specific enzyme, leading to a detectable signal. The robustness of the azide-alkyne cycloaddition makes it an ideal reaction for bioorthogonal labeling in complex biological environments. researchgate.net
Interdisciplinary Research with Material Science and Nanotechnology
The integration of highly functionalized fluorinated molecules into advanced materials is a growing field of research. The unique properties of fluorinated compounds, such as hydrophobicity and low surface energy, can be harnessed to create materials with novel characteristics. mdpi.com
This compound could serve as a valuable building block in materials science. For example, through azide-alkyne click chemistry, it could be grafted onto the surface of polymers or nanoparticles to modify their surface properties. This could lead to the development of new fluorinated polyurethanes or other polymers with enhanced thermal stability, chemical resistance, or specific surface functionalities. mdpi.com
In nanotechnology, this compound could be used to functionalize the surface of gold nanoparticles or other nanomaterials. acs.org The resulting materials could have applications in areas such as drug delivery, diagnostics, and catalysis. The difluorooxane moiety would impart a unique fluorinated character to the nanoparticle surface, potentially influencing its interactions with biological systems or its dispersibility in different media. The interdisciplinary collaboration between organic chemists, material scientists, and nanotechnologists will be essential to fully explore these possibilities.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(Azidomethyl)-4,4-difluorooxane?
Answer :
The synthesis of this compound involves two key steps: (1) introduction of the difluorooxane scaffold and (2) azidomethyl functionalization.
- Difluorooxane Synthesis : Fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions. For example, fluorination of a diol precursor (e.g., 4,4-dihydroxyoxane) with DAST at -78°C yields the difluorooxane core .
- Azidomethyl Introduction : The azide group is introduced via nucleophilic substitution. A Mitsunobu reaction (using DIAD/TPP and sodium azide) on a hydroxylmethyl intermediate is effective for regioselective azide installation, as demonstrated in peptide chemistry .
Critical Considerations : - Use inert atmosphere (N₂/Ar) to prevent azide decomposition.
- Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 4:1) and confirm with FT-IR (azide peak at ~2100 cm⁻¹) .
Basic: How can spectroscopic techniques resolve structural ambiguities in fluorinated azide derivatives?
Answer :
Fluorine and azide groups complicate spectral interpretation. A multi-technique approach is essential:
- ¹⁹F NMR : Identifies fluorine environments. For 4,4-difluorooxane, expect two doublets (J = 250–300 Hz) due to F-F coupling .
- ¹H NMR : Azidomethyl protons appear as a triplet (δ 3.5–4.0 ppm, J = 5–7 Hz) adjacent to the electronegative N₃ group. Fluorine deshielding may cause upfield shifts .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₅H₇F₂N₃O, expected m/z = 188.0521 .
Data Table :
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| ¹⁹F NMR | δ -120 ppm (d) | CF₂ group |
| FT-IR | 2100 cm⁻¹ | N₃ stretch |
| HRMS | m/z 188.0521 | [M+H]⁺ confirmed |
Advanced: How does the difluorooxane moiety influence regioselectivity in CuAAC "click" reactions?
Answer :
The electron-withdrawing CF₂ group in the oxane ring polarizes the azidomethyl moiety, accelerating Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key findings:
- Reactivity : The azide reacts 5–10× faster with terminal alkynes (e.g., propargyl alcohol) compared to non-fluorinated analogs, as shown in kinetic studies .
- Regioselectivity : 1,4-triazole formation dominates (>95%) due to fluorine-induced electronic effects, confirmed by NOESY (H-5 coupling to CF₂ protons) .
Methodological Tips : - Use CuI (5 mol%) and TBTA ligand in THF/H₂O (1:1) at 25°C for optimal results.
- Quench with EDTA to remove copper residues before purification .
Advanced: What strategies mitigate thermal instability of the azidomethyl group during storage?
Answer :
Azides are shock-sensitive and prone to decomposition. Stabilization methods include:
- Storage : Dissolve in anhydrous DCM or THF with 1% w/v BHT (radical scavenger) at -20°C under argon .
- Handling : Avoid direct light and sudden temperature changes. Use PTFE-coated stir bars to minimize metal-induced degradation .
Data Contradiction Analysis :
Conflicting reports on azide stability in DMSO (some studies note decomposition, others do not) arise from trace metal contaminants. Always pre-treat solvents with Chelex® resin to remove Cu²⁺/Fe³⁺ .
Advanced: How to address discrepancies in computational vs. experimental NMR data for fluorinated compounds?
Answer :
Fluorine’s strong electronegativity disrupts DFT calculations. A hybrid approach is recommended:
- Computational : Use B3LYP/6-311+G(d,p) with explicit solvent (e.g., PCM for CDCl₃) to model shifts. Expect larger errors for ¹⁹F (>10 ppm) than ¹H (<0.3 ppm) .
- Experimental Validation : Compare calculated shifts with experimental data for analogous compounds (e.g., 2,4-difluorobenzoate derivatives ).
Case Study :
For this compound, calculated ¹⁹F δ = -118 ppm vs. experimental δ = -120 ppm (error = 2 ppm), attributed to solvent effects in DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
